molecular formula C12H16N2O3 B8273820 1-Methylbutyl 2-nitrobenzimidate

1-Methylbutyl 2-nitrobenzimidate

Cat. No. B8273820
M. Wt: 236.27 g/mol
InChI Key: YSYIOPZQDCDNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04987135

Procedure details

9 g of fluorosulfonic acid was cooled to -78° C. with dry ice-acetone, 30 ml of 1-pentene was gradually dropwise added thereto under stirring. After completion of the dropwise addition, the stirring was continued at the same temperature for 15 minutes. 100 ml of methylene chloride which was previously cooled to -78° C., was added thereto, and then 15 g of 2-nitrobenzamide was added thereto at once. Then, the reaction was conducted for 12 hours under stirring while the temperature of the solution was returned to room temperature. After completion of the reaction, the reaction solution was poured into a mixture of 250 ml of a 1N sodium hydroxide aqueous solution and 100 ml of methylene chloride, which was cooled to 0° C., and then the mixture was vigorously stirred for 10 minutes. The reaction solution was extracted, and the extract was washed with water and then dried over Glauber's salt. After distillation of the solvent, the residue was purified by silica gel column chromatography to obtain 0.3 g of oily 1-methylbutyl 2-nitrobenzimidate (Intermediate Compound No. 63).
Quantity
9 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
FS(O)(=O)=O.C(=O)=O.CC(C)=O.[CH2:13]=[CH:14][CH2:15][CH2:16][CH3:17].[N+:18]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23]([NH2:25])=[O:24])([O-:20])=[O:19].[OH-].[Na+]>C(Cl)Cl>[N+:18]([C:21]1[CH:29]=[CH:28][CH:27]=[CH:26][C:22]=1[C:23](=[NH:25])[O:24][CH:14]([CH3:13])[CH2:15][CH2:16][CH3:17])([O-:20])=[O:19] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FS(=O)(=O)O
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C=CCCC
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually dropwise added
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
Then, the reaction was conducted for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
under stirring while the temperature of the solution
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
STIRRING
Type
STIRRING
Details
the mixture was vigorously stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted
WASH
Type
WASH
Details
the extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Glauber's salt
DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(OC(CCC)C)=N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.